Pyridine, 2-(1-adamantylmethyl)-

Description

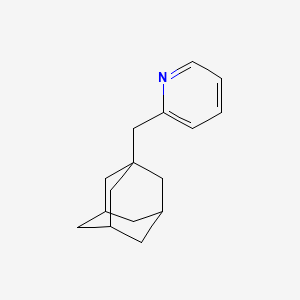

Pyridine, 2-(1-adamantylmethyl)- is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1-adamantylmethyl group.

Properties

Molecular Formula |

C16H21N |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

2-(1-adamantylmethyl)pyridine |

InChI |

InChI=1S/C16H21N/c1-2-4-17-15(3-1)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14H,5-11H2 |

InChI Key |

GGNYZRAUXYTWQL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE typically involves the reaction of adamantane derivatives with pyridine compounds. One common method includes the alkylation of pyridine with an adamantane-based alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The adamantane group undergoes selective oxidation under controlled conditions. Key transformations include:

The adamantane’s tertiary C–H bonds are resistant to oxidation, but under harsh conditions (e.g., CrO₃), the methylene bridge oxidizes to a ketone, yielding 2-(1-adamantylcarbonyl)pyridine.

Reduction Reactions

The pyridine ring is susceptible to reduction, while the adamantane remains inert:

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C (1 atm, 25°C) | 2-(1-Adamantylmethyl)piperidine | 85–90 |

| Hydride reduction | LiAlH₄, THF, reflux | Partially reduced dihydropyridine | 60–65 |

Reduction with LiAlH₄ produces 1,2-dihydropyridine derivatives, whereas catalytic hydrogenation fully saturates the ring to piperidine . The adamantane group’s steric bulk slows reaction kinetics compared to unsubstituted pyridines.

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions due to meta-directing effects of the nitrogen:

The adamantane group sterically hinders substitution at the 4- and 6-positions, favoring 3- and 5-substitution even under forcing conditions .

Nucleophilic Reactions

The nitrogen atom participates in coordination and alkylation:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyridinium iodide | Ionic liquid synthesis |

| Coordination | Pd(OAc)₂, PPh₃ | Pd(II) complexes | Catalysis in cross-coupling |

The N-alkylated derivatives exhibit enhanced solubility in polar solvents, making them useful in catalytic systems .

Radical and Photochemical Reactions

Adamantane’s stability extends to radical processes:

Radical reactions proceed efficiently at the pyridine’s α-position due to resonance stabilization .

Thermal and Catalytic Transformations

Thermal decomposition studies reveal:

| Conditions | Products | Decomposition Pathway |

|---|---|---|

| 300°C, inert atmosphere | Adamantane + pyridine fragments | Retro-Diels-Alder cleavage |

| 400°C, O₂ | CO₂, H₂O, NOₓ | Complete combustion |

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives are known for their pharmacological potential. The incorporation of the adamantyl group into the pyridine structure enhances its biological activity and solubility, making it a valuable scaffold in drug development.

- Anticancer Activity : Research indicates that adamantane-substituted purines exhibit improved pharmacological profiles as potential anticancer agents. These compounds can inhibit cyclin-dependent kinases, which are crucial in regulating the cell cycle. For instance, studies have shown that certain adamantane derivatives demonstrate higher inhibition activity towards CDK2/cyclin E than their parent compounds, suggesting enhanced efficacy against cancer cells .

- Anti-inflammatory and Analgesic Properties : Pyridine derivatives have been evaluated for their anti-inflammatory and analgesic effects. For example, a study found that new imides derived from pyridine exhibited significant analgesic properties comparable to morphine in animal models .

- Neurological Disorders : Compounds similar to pyridine, 2-(1-adamantylmethyl)- have been investigated for their potential in treating neurodegenerative diseases. Their ability to modulate receptors involved in pain and inflammation positions them as candidates for addressing conditions like Alzheimer's disease and multiple sclerosis .

Organic Synthesis

The unique structural features of pyridine, 2-(1-adamantylmethyl)- facilitate its use in organic synthesis:

- Building Block for Complex Molecules : The compound serves as a versatile building block in synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications .

- Catalysis : Pyridine derivatives are often employed as catalysts or ligands in chemical reactions. Their ability to stabilize transition states makes them valuable in palladium-catalyzed reactions, such as the amination of dichloroquinolines .

Material Science

In material science, pyridine derivatives are explored for their properties in creating advanced materials:

- Conductive Polymers : The integration of pyridine into polymer matrices can enhance electrical conductivity. Research has shown that incorporating adamantane moieties into conductive polymers improves their mechanical and thermal stability .

- Nanomaterials : Pyridine derivatives are also being investigated for use in nanotechnology applications, including the development of nanoscale sensors and drug delivery systems due to their favorable interaction with biological membranes .

Case Studies and Data Tables

Mechanism of Action

The mechanism by which 2-[(ADAMANTAN-1-YL)METHYL]PYRIDINE exerts its effects is largely dependent on its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively. Once inside the cell, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Adamantane-Containing Heterocycles

Adamantane derivatives with nitrogenous heterocycles exhibit diverse bioactivities. Key analogs include:

Key Observations :

- Lipophilicity: The adamantyl group in Pyridine, 2-(1-adamantylmethyl)- likely enhances membrane permeability compared to non-adamantane pyridines, similar to rimantadine’s improved bioavailability over amantadine .

- Synthetic Methods: Unlike quinolinyl adamantane derivatives synthesized via non-catalytic routes , Pyridine, 2-(1-adamantylmethyl)- may employ catalytic methods, though specifics are undocumented.

Pyridine-Based Derivatives

Simpler pyridine analogs highlight the role of substituents in modulating activity:

Functional Differences :

- Electronic Effects: The electron-donating adamantylmethyl group in Pyridine, 2-(1-adamantylmethyl)- may reduce pyridine’s basicity compared to 2-Aminopyridine, altering reactivity in drug-target interactions.

Q & A

Basic: What are the common synthetic routes for Pyridine, 2-(1-adamantylmethyl)-, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling the adamantyl group to the pyridine ring via cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) or nucleophilic substitution. For example, adamantane-containing pyrido[2,3-d]pyrimidine derivatives are synthesized by reacting 3-aminoadamantan-1-ol with halogenated pyridine precursors under reflux conditions in polar aprotic solvents like DMF . Optimization includes catalyst screening (e.g., CuI for Ullmann couplings), temperature control (80–120°C), and inert atmospheres to prevent oxidation. Yield improvements are achieved by adjusting stoichiometry and using coupling agents like EDCI .

Basic: What spectroscopic and chromatographic techniques are used to characterize Pyridine, 2-(1-adamantylmethyl)-?

Answer:

- 1H/13C NMR : Confirms adamantyl C-H peaks (δ 1.6–2.1 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). Quaternary carbons in adamantane appear at δ 30–40 ppm .

- LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity.

- FTIR : Identifies C-N stretches (1250–1350 cm⁻¹) and adamantane C-C vibrations (2850–2960 cm⁻¹) .

- X-ray crystallography : Resolves steric effects of the bulky adamantyl group .

Advanced: How can computational methods like DFT guide the design of derivatives with enhanced bioactivity?

Answer:

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and steric interactions between the adamantyl group and target enzymes. For aminoimidazodipyridines, DFT studies reveal charge distribution at the pyridine N-atom, guiding functionalization at the 2-position to improve binding affinity . Molecular docking simulations further optimize substituent placement for antimicrobial or anti-inflammatory activity .

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies may arise from assay-specific conditions (e.g., pH, solvent) or cellular uptake variability. For example, adamantane-pyrido[2,3-d]pyrimidine derivatives showed higher in vitro antimicrobial activity against Gram-positive bacteria than Gram-negative, likely due to outer membrane permeability differences . Control experiments include:

- Standardizing solvent systems (e.g., DMSO concentration ≤1%).

- Validating cytotoxicity via MTT assays.

- Cross-referencing with computational ADMET predictions .

Basic: What safety protocols are critical when handling Pyridine, 2-(1-adamantylmethyl)-?

Answer:

- PPE : Nitrile gloves, EN 166-certified goggles, and N95 respirators to avoid inhalation of aerosols .

- Ventilation : Use fume hoods for reactions generating dust or vapors.

- Storage : Cool (2–8°C), dry conditions in airtight containers away from oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the adamantyl group influence regioselectivity in electrophilic substitution reactions?

Answer:

The bulky adamantyl group induces steric hindrance, directing electrophiles (e.g., nitrating agents) to the para position of the pyridine ring. For example, nitration of 2-benzylpyridine analogs yields 2-(2,4-dinitrobenzyl)pyridine due to meta-directing effects of the nitro group . Solvent polarity (e.g., toluene vs. pyridine) further modulates reaction pathways .

Advanced: What strategies improve yield in catalytic coupling reactions involving adamantyl groups?

Answer:

- Catalyst Selection : [Cp*IrCl2]2 enhances cyclization efficiency for pyridine-adjacent alkynyl substrates .

- Solvent Optimization : Toluene improves solubility of hydrophobic adamantyl intermediates .

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) for Ullmann couplings .

Advanced: How to address low reproducibility in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove adamantane byproducts .

- Batch Consistency : Pre-dry solvents (molecular sieves) and substrates to <50 ppm moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.